(R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one
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Overview
Description
®-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a chiral compound characterized by the presence of a pyrrolidinone ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3,5-Difluorophenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with a difluorophenyl reagent under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of ®-5-(3,5-Difluorophenyl)pyrrolidin-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-(3,5-Difluorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where halogens or other substituents can be introduced using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of phase-transfer catalysts or polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of ®-5-(3,5-Difluorophenyl)pyrrolidin-2-one, such as hydroxylated, aminated, or halogenated compounds
Scientific Research Applications
®-5-(3,5-Difluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-(3,5-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-5-(3,5-Difluorophenyl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of ®-5-(3,5-Difluorophenyl)pyrrolidin-2-one lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C10H9F2NO |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
(5R)-5-(3,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)9-1-2-10(14)13-9/h3-5,9H,1-2H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
OWGSUNHQOOOHBW-SECBINFHSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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